Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone
Overview
Description
Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone is a complex organic compound that features a piperidine moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . For oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone, a typical synthetic route might involve the use of palladium and rhodium catalysts for hydrogenation, followed by specific functional group manipulations to achieve the desired structure .
Industrial Production Methods
Industrial production of piperidine derivatives generally focuses on cost-effective and scalable methods. This often includes multicomponent reactions and the use of readily available starting materials . The exact industrial methods for this specific compound would likely involve similar strategies, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Can involve nucleophilic or electrophilic reagents depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action for oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- **1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2.C2H2O4/c28-25(27-15-5-2-6-16-27)23-13-17-26(18-14-23)19-21-9-11-24(12-10-21)29-20-22-7-3-1-4-8-22;3-1(4)2(5)6/h1,3-4,7-12,23H,2,5-6,13-20H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXELJMWBMMLXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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